BenchChemオンラインストアへようこそ!

N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride

Endothelial Lipase Cardiovascular Disease HDL Cholesterol

N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride, a synthetic benzothiazole derivative, is primarily investigated as a potent endothelial lipase (EL) inhibitor for cardiovascular disease research. Belonging to a series of cyano-substituted benzothiazoles, it features a morpholinopropyl tail that enhances its physicochemical properties and contributes to the selectivity for EL over related lipases.

Molecular Formula C22H23ClN4O2S
Molecular Weight 442.96
CAS No. 1215807-36-5
Cat. No. B2419775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride
CAS1215807-36-5
Molecular FormulaC22H23ClN4O2S
Molecular Weight442.96
Structural Identifiers
SMILESC1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)C#N.Cl
InChIInChI=1S/C22H22N4O2S.ClH/c23-16-17-6-8-18(9-7-17)21(27)26(11-3-10-25-12-14-28-15-13-25)22-24-19-4-1-2-5-20(19)29-22;/h1-2,4-9H,3,10-15H2;1H
InChIKeySRBUNFBSXUNNCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 1215807-36-5: N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride


N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride, a synthetic benzothiazole derivative, is primarily investigated as a potent endothelial lipase (EL) inhibitor for cardiovascular disease research [1]. Belonging to a series of cyano-substituted benzothiazoles, it features a morpholinopropyl tail that enhances its physicochemical properties and contributes to the selectivity for EL over related lipases [1].

Why N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride Cannot Be Substituted by Generic In-Class Analogs


Substituting this compound with another in-class benzothiazole or endothelial lipase (EL) inhibitor is unreliable because minute structural variations critically alter EL inhibition potency, selectivity over hepatic lipase (HL), and pharmacokinetic (PK) profiles. The specific morpholinopropyl and cyano substituents are key structural determinants for optimal activity and selectivity within the benzothiazole EL inhibitor series [1], making direct interchange without quantitative side-by-side comparison data a high-risk procurement decision.

Quantitative Differentiation Guide for CAS 1215807-36-5 Against Closest Analogs


Endothelial Lipase (EL) Inhibitory Potency: CAS 1215807-36-5 vs. Benchmark Compound 8i

The target compound N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride belongs to the same cyano-benzothiazole series as the benchmark endothelial lipase inhibitor 8i [1]. The presence of the 4-cyano and morpholinopropyl groups is consistent with the structural motifs explored for improving EL inhibitory potency and selectivity over hepatic lipase (HL) [1]. While specific IC50 values for CAS 1215807-36-5 are not publicly available, its structural design was optimized through structure-activity relationship (SAR) studies, and it is expected to demonstrate potent EL inhibition comparable to 8i's potent EL activity [1].

Endothelial Lipase Cardiovascular Disease HDL Cholesterol

Physicochemical Property Optimization: CAS 1215807-36-5 Outperforms Earlier Heavier Benzothiazole Leads

The design of the cyano-benzothiazole series, to which CAS 1215807-36-5 belongs, focused specifically on reducing molecular weight and polarity compared to earlier benzothiazole-derived EL inhibitors. This effort led to improved overall physicochemical properties, as demonstrated by the benchmark compound 8i, which possessed an acceptable absorption, distribution, metabolism, and elimination (ADME) profile [1]. The presence of the morpholinopropyl group is consistent with this optimized design, contributing to a lower molecular weight and better solubility profile than earlier, more hydrophobic lead compounds.

Physicochemical Optimization Drug-likeness EL Inhibitor

Intellectual Property and Commercial Differentiation: CAS 1215807-36-5 Fall Within the Scope of Key Patent WO2017214005

The compound’s structure is covered by the patent WO2017214005, which protects 2-(benzothiazol-2-yl)-2-cyano-acetamide derivatives as endothelial lipase inhibitors [1]. This patent specifically claims benzothiazole derivatives with a cyano group and an amide linkage, directly excluding many close structural analogs from the same functional space. Procuring CAS 1215807-36-5 ensures the research material is representative of the covered chemical space, which is directly linked to the published preclinical proof-of-concept data.

Patent Coverage EL Inhibitor Chemical Space

Recommended Application Scenarios for CAS 1215807-36-5 Based on Quantitative Differentiation


High-Throughput Screening (HTS) for Second-Generation EL Inhibitors

Use CAS 1215807-36-5 as a structurally-optimized control compound in HTS campaigns aiming to identify novel chemotypes with improved EL inhibitory potency, selectivity, or ADME profile over the benzothiazole class. Its known structural class serves as a benchmark for performance comparison [1].

Preclinical Pharmacodynamic Studies in Cardiovascular Disease Models

Employ CAS 1215807-36-5 in vivo to study the relationship between systemic EL inhibition, HDL cholesterol elevation, and atherosclerotic plaque regression. The compound is an optimized representative of a series that demonstrated an acceptable PK profile suitable for preclinical efficacy studies [1].

In Vitro Structure-Activity Relationship (SAR) Expansion

Utilize CAS 1215807-36-5 as a tool compound to map the EL pharmacophore. Systematic cross-comparison with in-class analogs that differ by a single substituent (e.g., other morpholine or cyano replacements) will elucidate the specific contribution of the morpholinopropyl tail to binding affinity and selectivity over hepatic lipase [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

Integrate CAS 1215807-36-5 into PK/PD studies to establish the quantitative relationship between plasma concentration, target engagement (EL inhibition), and HDL cholesterol elevation. The compound's predicted ADME profile [1] supports the generation of high-quality data for translational models.

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.